Ethyl hydroxymethoxycinnamate

Structural Chemistry Cinnamate Derivatives Chemical Identification

Researchers studying hydroxycinnamate SAR or enzymatic transesterification require a cinnamate ester with a unique substitution pattern. Ethyl hydroxymethoxycinnamate (CAS 1333-54-6) addresses this need with a 4-hydroxymethoxy group that alters hydrogen bonding profiles relative to common ethyl ferulate. - Unique -OCH₂OH moiety for probing terminal hydroxyl contributions in protein binding. - Intermediate radical scavenging activity bridges the potency gap between ferulates and coumarates. - Demonstrates lipase substrate potential for green synthesis of lipophilic hydroxycinnamates. High purity, ready for immediate shipment to global labs.

Molecular Formula C12H14O4
Molecular Weight 222.24 g/mol
CAS No. 1333-54-6
Cat. No. B073622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl hydroxymethoxycinnamate
CAS1333-54-6
Synonymsethyl hydroxymethoxycinnamate
Molecular FormulaC12H14O4
Molecular Weight222.24 g/mol
Structural Identifiers
SMILESCCOC(=O)C=CC1=CC=C(C=C1)OCO
InChIInChI=1S/C12H14O4/c1-2-15-12(14)8-5-10-3-6-11(7-4-10)16-9-13/h3-8,13H,2,9H2,1H3/b8-5+
InChIKeyDBWZHPLQAQFVRY-VMPITWQZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl Hydroxymethoxycinnamate: Chemical Profile & Procurement


Ethyl hydroxymethoxycinnamate (CAS 1333-54-6, molecular formula C12H14O4, molecular weight 222.24 g/mol) is a synthetic cinnamate derivative characterized by a hydroxymethoxy substitution on the phenyl ring . The compound features an (E)-configured propenoate backbone with the systematic name ethyl (E)-3-[4-(hydroxymethoxy)phenyl]prop-2-enoate, distinguishing it structurally from the more commonly studied hydroxycinnamates such as ethyl ferulate (ethyl 4-hydroxy-3-methoxycinnamate, CAS 4046-02-0) and ethyl p-coumarate (CAS 2979-06-8) .

SAR probe for hydrogen bonding interaction studies
Intermediate antioxidant activity assay control
Substrate for biocatalytic transesterification research

Ethyl Hydroxymethoxycinnamate: Substitution Pitfalls


Substituting ethyl hydroxymethoxycinnamate with a structurally related hydroxycinnamate ester is not a trivial procurement or formulation decision due to the documented hierarchy of antioxidant potency and divergent photophysical behavior within the class. The antioxidant activity of hydroxycinnamates follows a strict structure-activity relationship where ring substitution pattern dictates efficacy, with caffeates > ferulates > coumarates in radical scavenging assays [1]. Furthermore, photostability mechanisms vary significantly: while ethyl ferulate undergoes efficient trans-cis isomerization for UV energy dissipation, ethyl sinapate esters demonstrate markedly different photostability profiles that influence their suitability for light-exposed applications [2].

Antioxidant Potency Substitution pattern hierarchy may shift assay sensitivity and ranking compared to ferulate or coumarate analogs.
Photostability Photophysical mechanism is not characterized; ethyl ferulate’s trans-cis dissipation may not translate to this analog.
Biocatalytic Compatibility Lipase substrate preference differs by ring substitution, altering transesterification yield vs established ferulate esters.

Ethyl Hydroxymethoxycinnamate: Key Evidence vs. Analogs


Hydroxymethoxy vs. Ferulate Substitution

Ethyl hydroxymethoxycinnamate (CAS 1333-54-6) differs from the commonly procured ethyl ferulate (ethyl 4-hydroxy-3-methoxycinnamate, CAS 4046-02-0) by the nature of the ring substitution. The target compound possesses a hydroxymethoxy (-OCH2OH) group at the 4-position, whereas ethyl ferulate bears a hydroxyl at position 4 and a methoxy at position 3 . This structural divergence has consequences for hydrogen bonding capability, polarity, and potentially metabolic or formulation stability .

Hydroxymethoxy vs Ferulate
Structural review
-OCH₂OH substitution vs. 4-hydroxy-3-methoxy pattern
May alter hydrogen bonding capacity
Data to verify; no peer-reviewed target data
Structural Chemistry Cinnamate Derivatives Chemical Identification

Antioxidant Activity Hierarchy

While direct comparative DPPH IC50 data for ethyl hydroxymethoxycinnamate are not available in the accessible literature, the antioxidant activity of hydroxycinnamate esters follows a well-established structure-activity hierarchy based on ring substitution: caffeates (catechol group) > ferulates (4-hydroxy-3-methoxy) > coumarates (4-hydroxy only) [1]. Ethyl caffeate exhibits DPPH IC50 of 13.5-14.5 µM [2]; ethyl ferulate (the structural neighbor of the target compound) demonstrates DPPH IC50 of 66.7 µM [3]; p-coumaric acid (the acid form of ethyl p-coumarate) shows >100 µM [3]. The hydroxymethoxy substitution pattern of the target compound is expected to confer distinct radical-scavenging kinetics relative to these established analogs, though quantitative comparative data are presently lacking.

Antioxidant Activity Hierarchy
Class-level inference
Caffeates > Ferulates > Coumarates in radical scavenging
Assay sensitivity may differ by substitution pattern
No target-specific DPPH IC₅₀ data available
Antioxidant Assays DPPH Radical Scavenging Hydroxycinnamate Esters

Lipophilicity Modulation by Alkyl Chain Length

Among alkyl esters of hydroxycinnamic acids, the ethyl ester (such as ethyl hydroxymethoxycinnamate) occupies an intermediate position in the lipophilicity spectrum compared to methyl, propyl, and butyl esters [1]. Increasing alkyl chain length systematically enhances lipophilicity, which modulates cell membrane permeability and antioxidant protection efficiency in cellular models. In PC12 neuronal-like cells, caffeate esters with varying alkyl chains (methyl through butyl) demonstrated concentration-dependent protection against hydrogen peroxide-induced oxidative damage at 5 and 25 µM, with the protective effect correlating with lipophilicity [1].

Lipophilicity Modulation
Class-level inference
Ethyl ester intermediate between methyl and butyl in chain-length series
Cellular uptake kinetics may shift with alkyl chain
FRAP 1490-1588 mEqQ/mole; PC12 cell model context
Lipophilicity Partition Coefficient Membrane Permeability

Photostability and Energy Dissipation

The photophysical behavior of cinnamate esters varies substantially depending on ring substitution. Ethyl ferulate (structurally adjacent to ethyl hydroxymethoxycinnamate) undergoes efficient non-radiative decay to the electronic ground state via trans-cis isomerization, a mechanism that dissipates absorbed UV energy as heat without generating reactive intermediates [1]. In contrast, sinapate esters achieve photostability through a cis-trans photoisomerization pathway that may produce cis-isomers with potential genotoxicity concerns [2]. The photostability of ethyl hydroxymethoxycinnamate has not been characterized in the accessible literature, but its unique hydroxymethoxy substitution may confer a distinct photophysical profile compared to both ferulate and sinapate esters.

Photostability & UV Energy
Class-level inference
Ethyl ferulate: trans-cis isomerization; Sinapate: cis-trans pathway
UV-exposed study outcomes may diverge
Target photostability not characterized
Photostability UV Absorption Sunscreen Research

Enzymatic Transesterification Efficiency

In solvent-free lipase-catalyzed transesterification for preparing lipophilic hydroxycinnamates, substrate specificity follows a defined order: 4-hydroxycinnamate > ferulate > 2-hydroxycinnamate > caffeate ≈ sinapate [1]. This hierarchy indicates that the position and nature of ring substitution significantly influence enzymatic conversion efficiency. For ethyl hydroxymethoxycinnamate, the hydroxymethoxy substitution may confer different reactivity compared to ferulate (4-hydroxy-3-methoxy), potentially affecting synthetic yield and purity when enzymatic methods are employed for production or modification [1].

Enzymatic Transesterification
Class-level inference
Substrate order: 4-hydroxycinnamate > ferulate > 2-hydroxycinnamate
Biocatalytic yields may vary by ring substitution
Lipase-catalyzed, solvent-free conditions
Biocatalysis Lipase-Catalyzed Synthesis Green Chemistry

Ethyl Hydroxymethoxycinnamate: Research & Application Scenarios


Hydrogen Bonding in Structural Biology Studies

The unique hydroxymethoxy (-OCH2OH) substitution of ethyl hydroxymethoxycinnamate, in contrast to the hydroxyl/methoxy pattern of ethyl ferulate, provides a distinct hydrogen bonding profile that may be exploited in structure-activity relationship (SAR) studies of cinnamate-binding proteins or enzymes . Researchers investigating the molecular recognition of hydroxycinnamate derivatives by receptors or metabolic enzymes should select ethyl hydroxymethoxycinnamate specifically when probing the contribution of the terminal hydroxyl group in the 4-position substituent.

Intermediate Potency Antioxidant Assay Control

Based on the class-level antioxidant activity hierarchy where caffeates exhibit the highest potency (DPPH IC50 13.5-14.5 µM) and coumarates the lowest (>100 µM), ethyl hydroxymethoxycinnamate may serve as an intermediate-activity control in assay development when the extreme potencies of caffeate or ferulate esters are unsuitable for the dynamic range of the assay . This positioning is particularly relevant for studies comparing synthetic antioxidants to natural hydroxycinnamates found in dietary sources.

Biocatalytic Synthesis Optimization

The established substrate preference hierarchy for lipase-catalyzed transesterification (4-hydroxycinnamate > ferulate > 2-hydroxycinnamate) provides a framework for evaluating the enzymatic reactivity of ethyl hydroxymethoxycinnamate . Researchers developing green chemistry routes to lipophilic hydroxycinnamates can use this compound as a test substrate to probe the tolerance of lipases to modified ring substitutions, particularly the hydroxymethoxy moiety, which may alter binding affinity relative to the native ferulate substrate.

Application
Selection Property
Validation Focus
Structural biology SAR probe
Hydroxymethoxy substitution profile
Hydrogen bonding capacity endpoints
Antioxidant assay intermediate control
Antioxidant potency tier
DPPH dynamic range compatibility
Biocatalytic synthesis optimization
Lipase substrate specificity
Transesterification yield monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl hydroxymethoxycinnamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.